molecular formula C7H3ClF4O3S B1609124 2,3,5,6-Tetrafluoro-4-methoxybenzenesulfonyl chloride CAS No. 40586-69-4

2,3,5,6-Tetrafluoro-4-methoxybenzenesulfonyl chloride

Cat. No. B1609124
CAS RN: 40586-69-4
M. Wt: 278.61 g/mol
InChI Key: BHLCFDPXMFGGOH-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluoro-4-methoxybenzenesulfonyl chloride is a chemical compound with the molecular formula C7H3ClF4O3S . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of 2,3,5,6-Tetrafluoro-4-methoxybenzenesulfonyl chloride is represented by the InChI code 1S/C7H3ClF4O3S/c1-15-6-2(9)4(11)7(16(8,13)14)5(12)3(6)10/h1H3 . This indicates the presence of seven carbon atoms, three hydrogen atoms, one chlorine atom, four fluorine atoms, three oxygen atoms, and one sulfur atom.


Physical And Chemical Properties Analysis

2,3,5,6-Tetrafluoro-4-methoxybenzenesulfonyl chloride has a molecular weight of 278.61 . It is a colorless to yellow liquid or semi-solid or solid at room temperature . It should be stored in an inert atmosphere .

Scientific Research Applications

Electrocatalytic Fluorination in Ionic Liquid

Electrochemical fluorination of organosulfur compounds has been successfully performed using a polymer-supported iodobenzene in an ionic liquid medium, showcasing a recyclable process that maintains efficacy even after multiple uses. This research demonstrates the potential of 2,3,5,6-tetrafluoro-4-methoxybenzenesulfonyl chloride derivatives in sustainable electrochemical applications (Sawamura et al., 2010).

Surfactant and Cyclodextrin Systems

The kinetics of 4-methoxybenzenesulfonyl chloride hydrolysis in surfactant and cyclodextrin systems offer insights into mixed system behaviors. This study explores the complex interactions between cyclodextrin derivatives and surfactants, which could inform the development of novel drug delivery systems and enhance the solubility of pharmaceutical compounds (García‐Río et al., 2007).

Reactivity with Free Chlorine

Investigating the reactivity of aromatic ethers with free available chlorine highlights the importance of structural influence on chlorination rates and byproduct formation. This research could be relevant for improving water treatment processes and understanding the formation of disinfection byproducts from natural organic matter (Sivey & Roberts, 2012).

Vibrational Spectroscopic Studies

A study on 4-Cyano-2-methoxybenzenesulfonyl Chloride, a derivative of 2,3,5,6-tetrafluoro-4-methoxybenzenesulfonyl chloride, using vibrational spectroscopy and theoretical methods, provides insights into its molecular structure and properties. This work contributes to the understanding of the chemical significance of sulfonyl chloride derivatives in biology and chemistry (Nagarajan & Krishnakumar, 2018).

Tetrafluoroborate Ionic Liquid Electrochemistry

Research on the electrochemistry of ionic liquids, including those based on tetrafluoroborate, reveals their potential for electric double layer capacitor applications. Understanding the properties of these ionic liquids can lead to the development of energy storage devices with improved performance (Xiao & Johnson, 2003).

Safety And Hazards

The compound is classified as dangerous with the signal word "Danger" . It can cause severe skin burns and eye damage (Hazard Statement: H314) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

2,3,5,6-tetrafluoro-4-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF4O3S/c1-15-6-2(9)4(11)7(16(8,13)14)5(12)3(6)10/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLCFDPXMFGGOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1F)F)S(=O)(=O)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406960
Record name 2,3,5,6-tetrafluoro-4-methoxybenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5,6-Tetrafluoro-4-methoxybenzenesulfonyl chloride

CAS RN

40586-69-4
Record name 2,3,5,6-tetrafluoro-4-methoxybenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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